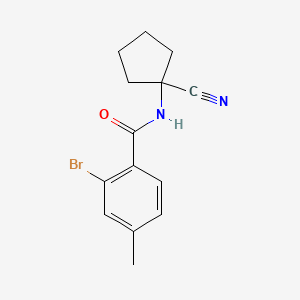

2-Bromo-N-(1-cyanocyclopentyl)-4-methylbenzamide

Description

Properties

IUPAC Name |

2-bromo-N-(1-cyanocyclopentyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O/c1-10-4-5-11(12(15)8-10)13(18)17-14(9-16)6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGZRRWQJFQTNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2(CCCC2)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(1-cyanocyclopentyl)-4-methylbenzamide typically involves the bromination of a precursor compound followed by the introduction of the cyanocyclopentyl group. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper compounds to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(1-cyanocyclopentyl)-4-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Cyclization Reactions: The cyanocyclopentyl group can participate in cyclization reactions to form ring structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecular structures.

- Reactivity : It can undergo various reactions such as nucleophilic substitution, oxidation, and cyclization, making it useful for generating diverse chemical entities.

Biology

- Biological Activity : Research has indicated that 2-Bromo-N-(1-cyanocyclopentyl)-4-methylbenzamide may interact with specific biomolecules, potentially influencing biological pathways. Its interactions can be explored for understanding cellular mechanisms and developing biochemical assays.

- Pharmacological Potential : Preliminary studies suggest that this compound might exhibit therapeutic properties that warrant further investigation in drug discovery contexts .

Medicine

- Lead Compound in Drug Development : The compound is being explored for its potential as a lead compound in the development of new pharmaceuticals, particularly in targeting cancer-related pathways. Its structural features may provide unique binding properties to specific targets within cancer cells.

- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth through various mechanisms, suggesting that 2-Bromo-N-(1-cyan

Mechanism of Action

The mechanism of action of 2-Bromo-N-(1-cyanocyclopentyl)-4-methylbenzamide involves its interaction with specific molecular targets. The bromine atom and cyanocyclopentyl group play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The target compound’s 2-bromo and 4-methyl groups contrast with the 4-bromo and nitro/methoxy substituents in analogs.

- Amine Group: The 1-cyanocyclopentylamine group introduces significant steric bulk and rigidity compared to simpler aromatic amines (e.g., 2-nitroaniline in ). The cyano group enhances electron-withdrawing effects, which may stabilize the amide bond against hydrolysis.

Physicochemical and Crystallographic Properties

- Crystallinity : The asymmetric unit of 4-bromo-N-(2-nitrophenyl)benzamide contains two distinct molecules (A and B) with slight conformational differences, attributed to nitro group rotation . The target compound’s rigid cyclopentyl group may restrict conformational flexibility, leading to more predictable crystal packing.

- Solubility: The methyl and cyano groups in the target compound likely enhance hydrophobicity compared to nitro- or methoxy-substituted analogs, which could impact bioavailability in biological systems.

Functional Implications

- Biological Activity : Halogenated benzamides are often explored as kinase inhibitors or antimicrobial agents. The trifluoropropoxy derivative demonstrates high lipophilicity, favoring membrane penetration, while the target compound’s steric bulk may limit target binding in enzyme-active sites.

- Stability: The cyano group in the target compound may confer greater metabolic stability compared to nitro groups, which are prone to reduction in vivo.

Biological Activity

2-Bromo-N-(1-cyanocyclopentyl)-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological profile is crucial for evaluating its therapeutic applications, particularly in oncology and antimicrobial domains. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BrN3O, with a molecular weight of approximately 284.16 g/mol. The presence of the bromine atom and the cyano group contributes to its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, focusing on its potential as an antimicrobial agent and its effects on cancer cell lines.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on related chloroacetamides showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . The lipophilicity of these compounds facilitates their penetration through cell membranes, enhancing their antimicrobial efficacy.

Table 1: Antimicrobial Activity Comparison

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| N-(4-chlorophenyl) chloroacetamide | Staphylococcus aureus | High |

| N-(3-bromophenyl) chloroacetamide | E. coli | Low |

Anticancer Potential

In vitro studies have demonstrated that compounds similar to this compound can inhibit cancer cell proliferation. For example, enzalutamide, an androgen receptor antagonist, showed significant tumor regression in prostate cancer models . While there are no direct studies on the specific compound , the structural similarities suggest potential for similar anticancer activity.

The proposed mechanism for the biological activity of this compound involves interaction with specific cellular targets that modulate pathways related to cell growth and apoptosis. The bromine substituent may enhance binding affinity to target proteins involved in these pathways, which has been observed in other brominated compounds .

Case Studies

A notable case study involved a series of synthesized amides that included variations of the cyanocyclopentyl moiety. These compounds were tested for their ability to inhibit specific cancer cell lines, demonstrating varying degrees of cytotoxicity based on structural modifications .

Case Study Summary:

- Objective: Evaluate the cytotoxic effects of substituted amides.

- Method: Testing against various cancer cell lines.

- Findings: Structural modifications significantly influenced biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-N-(1-cyanocyclopentyl)-4-methylbenzamide, and how can reaction conditions be optimized?

- Methodology :

- Palladium-catalyzed cross-coupling : Use Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce substituents (e.g., bromo or cyano groups) to the benzamide core. Optimize ligand systems (e.g., XPhos or SPhos) and solvent polarity to enhance yields .

- Cyanocyclopentyl group installation : Employ nucleophilic substitution with 1-cyanocyclopentylamine under reflux in anhydrous THF, monitored by TLC (hexane:EtOAc 3:1). Purify via column chromatography (silica gel, gradient elution) .

- Key parameters : Temperature (80–120°C), reaction time (12–24 hr), and stoichiometric ratios (1:1.2 for amine:benzoyl chloride derivatives) to minimize byproducts .

Q. How can structural ambiguities in NMR spectra of this compound be resolved?

- Methodology :

- 2D NMR (HSQC, HMBC) : Assign aromatic protons and distinguish between regioisomers by correlating - coupling patterns. For example, the bromo substituent at position 2 deshields adjacent protons, producing distinct splitting in NMR .

- X-ray crystallography : Resolve stereochemical uncertainties by growing single crystals (solvent: DCM/hexane) and refining structures using SHELX software. Compare bond lengths/angles with similar benzamide derivatives (e.g., C=O bond: ~1.22 Å; C-Br: ~1.89 Å) .

Advanced Research Questions

Q. What strategies mitigate contradictory bioactivity data in cell-based assays involving this compound?

- Methodology :

- Dose-response normalization : Use Hill equation modeling to account for non-linear effects. Validate IC values across multiple cell lines (e.g., HeLa, HEK293) to rule out cell-specific toxicity .

- Metabolite profiling : Perform LC-MS to identify degradation products (e.g., debromination or cyclopentyl ring oxidation) that may interfere with activity .

- Target engagement assays : Apply thermal shift assays (TSA) or CETSA to confirm direct binding to hypothesized targets (e.g., kinases or GPCRs) .

Q. How does the electron-withdrawing cyano group influence the compound’s reactivity in nucleophilic substitutions?

- Methodology :

- DFT calculations : Model charge distribution using Gaussian09 at the B3LYP/6-31G(d) level. The cyano group reduces electron density on the cyclopentyl ring, increasing susceptibility to nucleophilic attack at the amide carbonyl .

- Kinetic studies : Compare reaction rates with non-cyano analogs (e.g., N-(cyclopentyl)-4-methylbenzamide) under identical conditions. Use pseudo-first-order kinetics to quantify rate enhancements .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

- Methodology :

- Twinned crystals : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning. Use HKL-3000 for data integration and Olex2 for refinement .

- Disorder modeling : For flexible cyclopentyl groups, refine occupancy ratios (e.g., 70:30 split) and apply restraints to thermal displacement parameters (ADPs) .

- Validation tools : Cross-check with PLATON (e.g., ALERTS for missed symmetry) and CCDC Mercury for packing analysis .

Data Contradiction Analysis

Q. Why do solubility studies in DMSO and aqueous buffers yield conflicting results?

- Methodology :

- Aggregation studies : Use dynamic light scattering (DLS) to detect nanoaggregates in aqueous buffers. Compare with DMSO solutions (1% v/v) to assess colloidal stability .

- pH-dependent solubility : Measure logP (3.2 ± 0.1 via shake-flask method) and pKa (estimated 9.5 for the cyanocyclopentyl amine) to model ionization effects .

Q. How can discrepancies in enzyme inhibition assays be rationalized?

- Methodology :

- Pre-incubation protocols : Test time-dependent inhibition by pre-incubating the compound with enzymes (e.g., 30 min at 37°C) before substrate addition .

- Allosteric vs. competitive inhibition : Perform Lineweaver-Burk plots with varying substrate concentrations. A non-competitive profile suggests binding outside the active site .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.